Ethyl 5-(4-hydroxyphenyl)pentanoate
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Overview
Description
Ethyl 5-(4-hydroxyphenyl)pentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hydroxyphenyl group attached to a pentanoate chain, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(4-hydroxyphenyl)pentanoate can be synthesized through esterification reactions. One common method involves the reaction of 5-(4-hydroxyphenyl)pentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-hydroxyphenyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(4-oxophenyl)pentanoate.
Reduction: Formation of 5-(4-hydroxyphenyl)pentanol.
Substitution: Formation of various substituted phenylpentanoates depending on the substituent used.
Scientific Research Applications
Ethyl 5-(4-hydroxyphenyl)pentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavorings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-(4-hydroxyphenyl)pentanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active phenolic compound, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Ethyl benzoate: Used in fragrances and as a solvent.
Uniqueness
Ethyl 5-(4-hydroxyphenyl)pentanoate is unique due to its hydroxyphenyl group, which imparts additional reactivity and potential biological activity compared to simpler esters. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
ethyl 5-(4-hydroxyphenyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-16-13(15)6-4-3-5-11-7-9-12(14)10-8-11/h7-10,14H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWCPDUOSYVHTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676803 |
Source
|
Record name | Ethyl 5-(4-hydroxyphenyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154044-13-0 |
Source
|
Record name | Ethyl 5-(4-hydroxyphenyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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